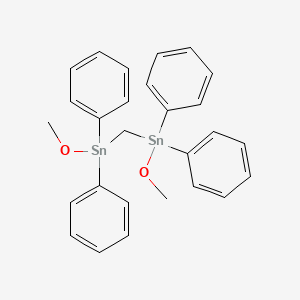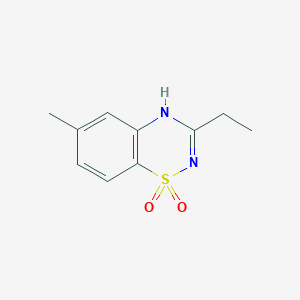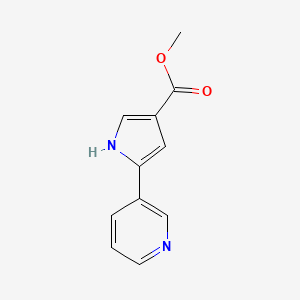![molecular formula C20H19NO4S B14371361 4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate CAS No. 89868-60-0](/img/structure/B14371361.png)
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate is a complex organic compound with a unique structure that includes a quinoline ring, a formyl group, and a methanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate typically involves multiple steps, starting with the preparation of the quinoline ring. The formyl group is introduced through a formylation reaction, and the methanesulfonate group is added via a sulfonation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-[2-(4-Formylphenyl)ethenyl]pyridine
- 4-[2-(4-Formylphenyl)ethynyl]benzaldehyde
Uniqueness
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate is unique due to its combination of a quinoline ring and a methanesulfonate group, which imparts specific chemical and biological properties that are not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89868-60-0 |
|---|---|
分子式 |
C20H19NO4S |
分子量 |
369.4 g/mol |
IUPAC名 |
methanesulfonate;4-[2-(1-methylquinolin-1-ium-4-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C19H16NO.CH4O3S/c1-20-13-12-17(18-4-2-3-5-19(18)20)11-10-15-6-8-16(14-21)9-7-15;1-5(2,3)4/h2-14H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
BPSNCROTQMDXJG-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C=O.CS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)

![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)

![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)
![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)



![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)
